molecular formula C9H7NOS2 B570796 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole CAS No. 123708-28-1

2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole

Cat. No.: B570796
CAS No.: 123708-28-1
M. Wt: 209.281
InChI Key: DKVIMVUONVVHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both an oxirane (epoxide) and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.

    Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while substitution reactions on the benzothiazole ring can introduce various functional groups such as halides, alkyl, or acyl groups.

Scientific Research Applications

2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The epoxide ring can react with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole, known for its use in rubber vulcanization.

    Epichlorohydrin: An epoxide used in the synthesis of various organic compounds, including this compound.

    Benzothiazole: A core structure in many biologically active compounds, similar to the benzothiazole moiety in this compound.

Uniqueness

This compound is unique due to the presence of both an epoxide and a benzothiazole ring in its structure This dual functionality allows it to participate in a wide range of chemical reactions and imparts distinct reactivity compared to other similar compounds

Properties

CAS No.

123708-28-1

Molecular Formula

C9H7NOS2

Molecular Weight

209.281

IUPAC Name

2-(oxiran-2-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C9H7NOS2/c1-2-4-7-6(3-1)10-9(12-7)13-8-5-11-8/h1-4,8H,5H2

InChI Key

DKVIMVUONVVHLI-UHFFFAOYSA-N

SMILES

C1C(O1)SC2=NC3=CC=CC=C3S2

Synonyms

Benzothiazole, 2-(oxiranylthio)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.